Azoxystrobin acid

Catalog No.
S842280
CAS No.
1185255-09-7
M.F
C21H15N3O5
M. Wt
389.367
Availability
In Stock
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Azoxystrobin acid

CAS Number

1185255-09-7

Product Name

Azoxystrobin acid

IUPAC Name

(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid

Molecular Formula

C21H15N3O5

Molecular Weight

389.367

InChI

InChI=1S/C21H15N3O5/c1-27-12-16(21(25)26)15-7-3-5-9-18(15)29-20-10-19(23-13-24-20)28-17-8-4-2-6-14(17)11-22/h2-10,12-13H,1H3,(H,25,26)/b16-12+

InChI Key

IKCXDZCEWZARFL-FOWTUZBSSA-N

SMILES

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)O

Synonyms

(αE)-2-[[6-(2-Cyanophenoxy)-4-pyrimidinyl]oxy]-α-(methoxymethylene)benzeneacetic Acid; (E)-2-(2-((6-(2-Cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylic Acid; Azoxystrobin Impurity

Azoxystrobin is a systemic fungicide belonging to the class of compounds known as β-methoxyacrylates, derived from naturally occurring strobilurins. Its chemical formula is C22H17N3O5, and it exhibits a broad spectrum of activity against various fungal pathogens affecting crops. Azoxystrobin functions by inhibiting mitochondrial respiration in fungi, thus preventing energy production essential for their growth and reproduction. This compound is particularly effective against diseases such as leaf spot, powdery mildew, and downy mildew, making it widely utilized in agricultural practices globally .

Detection and Exposure Assessment:

Azoxystrobin acid, a primary metabolite of the fungicide Azoxystrobin, has gained significance in scientific research due to its potential as a biomarker for Azoxystrobin exposure. Studies have shown that Azoxystrobin acid is more frequently detected in human urine compared to the parent compound itself, suggesting its potential as a more sensitive indicator of exposure. This finding is crucial for assessing human exposure to Azoxystrobin, particularly in vulnerable populations like children and pregnant women PubMed: .

Environmental Fate and Persistence:

Research is ongoing to understand the environmental fate and persistence of Azoxystrobin acid. Studies suggest that it degrades in soil and water but may persist for extended periods, raising concerns about potential environmental contamination FAO: . Further research is needed to fully elucidate its environmental behavior and potential ecological impacts.

Potential Neurotoxicity:

Recent research has investigated the potential neurotoxic effects of Azoxystrobin acid. In vitro studies using human embryonic brain cells have shown that Azoxystrobin acid exposure can induce cell death at concentrations relevant to environmental exposure levels. These findings raise concerns about the potential neurodevelopmental impact of Azoxystrobin exposure, particularly in children PMC: . However, further research is necessary to confirm these findings and understand the mechanisms of potential neurotoxicity.

The primary mechanism of action of azoxystrobin involves its role as a Quinone Outside Inhibitor. It binds to the cytochrome b-c1 complex within the mitochondrial electron transport chain, specifically at the quinol outer binding site. This binding inhibits the transfer of electrons, effectively blocking ATP production and leading to fungal cell death .

In terms of degradation, azoxystrobin undergoes hydrolysis and photodegradation in various environments. The half-life of azoxystrobin can vary significantly depending on environmental conditions; for instance, it has a half-life of approximately 11 to 17 days in aquatic environments and can persist longer in soils under certain conditions .

Azoxystrobin has demonstrated effectiveness against a wide range of fungal pathogens, including those belonging to the Ascomycota, Deuteromycota, and Basidiomycota groups. Its systemic nature allows it to move through plant tissues, providing protection even to parts not directly exposed to treatment. The compound's unique mode of action contributes to its broad-spectrum efficacy and rapid adoption in agricultural settings .

The synthesis of azoxystrobin involves several key steps:

  • Starting Materials: The synthesis begins with the preparation of an aryl chloride intermediate.
  • Ullmann-type Etherification: This method is employed to introduce structural diversity by reacting the aryl chloride with substituted phenols.
  • Final Steps: The choice of 2-cyano phenol as a reactant was pivotal after extensive testing revealed its fungicidal properties.

The synthetic pathway allows for the creation of various analogs while retaining the core structure necessary for biological activity .

Azoxystrobin is primarily used in agriculture as a fungicide for crops such as grapes, potatoes, and cereals. Its applications include:

  • Crop Protection: Effective against numerous fungal diseases.
  • Systemic Treatment: Protects parts of plants not directly treated.
  • Resistance Management: Its single-site action requires careful application strategies to prevent resistance development among fungal populations .

The annual sales of azoxystrobin exceed $500 million due to its widespread use and effectiveness .

Research indicates that azoxystrobin interacts with various environmental factors that influence its degradation and efficacy. Studies have shown that microbial metabolism plays a significant role in its breakdown in soil environments. Additionally, photodegradation processes can alter its chemical structure and reduce its effectiveness over time .

Moreover, the compound's interaction with non-target organisms has been extensively studied due to its potential ecological impacts. For instance, azoxystrobin has been found to be highly toxic to certain aquatic organisms, prompting investigations into its environmental fate and transport mechanisms .

Azoxystrobin shares similarities with other strobilurin fungicides but possesses unique characteristics that set it apart:

Compound NameChemical StructureUnique Features
PyraclostrobinC22H22N2O5More effective against specific fungal strains; slightly different mode of action.
TrifloxystrobinC21H21F3N3O5Exhibits higher photostability; used in turf management.
Kresoxim-methylC18H19N3O4Similar mode of action but less systemic movement in plants.

Azoxystrobin's broad-spectrum efficacy and systemic properties make it particularly valuable in agricultural applications compared to these similar compounds .

Molecular Structure and Formula

Azoxystrobin acid is an aryloxypyrimidine compound characterized by a complex molecular architecture that derives from the parent fungicide azoxystrobin [1]. The compound possesses the molecular formula C21H15N3O5, representing one less carbon atom compared to its parent compound azoxystrobin (C22H17N3O5) [4]. The molecular weight of azoxystrobin acid is 389.367 atomic mass units [6].

The structural framework consists of a 4,6-diphenoxypyrimidine skeleton in which one phenyl ring bears a cyano substitution at the C-2 position, while the other carries a 1-carboxy-2-methoxyethenyl substituent, also positioned at C-2 [1]. The International Union of Pure and Applied Chemistry name for this compound is (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid [1] [6].

The compound maintains the characteristic (E)-methoxyacrylate group with a free carboxyl terminal, which significantly differentiates its physicochemical properties from the parent methyl ester compound [4]. The structural integrity includes the essential cyanophenoxy and pyrimidinyl moieties that characterize the strobilurin class of compounds [4].

Table 2.1: Molecular Structure Data for Azoxystrobin Acid

ParameterValue
Molecular FormulaC21H15N3O5 [1]
Molecular Weight389.367 g/mol [6]
Monoisotopic Mass389.101171 g/mol [6]
InChI KeyIKCXDZCEWZARFL-FOWTUZBSSA-N [6]
Chemical Abstracts Service Number1185255-09-7 [1]

Physical Properties

Appearance and Physical State

Azoxystrobin acid presents as a crystalline solid under standard conditions [23]. The compound exhibits characteristics typical of organic acids with extended aromatic systems, maintaining structural stability through intermolecular interactions [21]. The crystalline nature reflects the organized molecular packing facilitated by hydrogen bonding from the carboxylic acid functionality and aromatic stacking interactions [21].

Solubility Characteristics

The solubility profile of azoxystrobin acid differs markedly from its parent compound due to the presence of the free carboxylic acid group [4]. While specific solubility data for azoxystrobin acid is limited, comparative analysis with the parent compound azoxystrobin provides valuable insights [8]. Azoxystrobin demonstrates water solubility of 6 milligrams per liter at 20 degrees Celsius and pH 7 [8] [11]. The acid form is expected to exhibit enhanced water solubility compared to the methyl ester, particularly under alkaline conditions where ionization occurs [12].

The compound shows moderate solubility in organic solvents including methanol, toluene, and acetone, with high solubility observed in ethyl acetate, acetonitrile, and dichloromethane [22]. The octanol-water partition coefficient for the parent compound is log Pow = 2.5 at 20 degrees Celsius [8] [11], indicating moderate lipophilicity.

Melting Point and Stability

Azoxystrobin acid demonstrates thermal stability characteristics influenced by its molecular structure and intermolecular interactions [10]. While specific melting point data for azoxystrobin acid is not extensively documented, the parent compound azoxystrobin exhibits a melting point range of 114-119 degrees Celsius [8] [9] [11]. The free acid form typically exhibits altered thermal properties compared to its ester derivative due to differences in crystal packing and hydrogen bonding patterns [21].

Stability studies indicate that azoxystrobin compounds maintain structural integrity under accelerated storage conditions [10]. Research demonstrates that azoxystrobin formulations remain relatively stable after accelerated storage at 54 ± 2 degrees Celsius for 21 days, with loss percentages not exceeding 2.54% [10]. The compound exhibits stability at ambient temperatures (15-25 degrees Celsius) for extended periods and shows compatibility with oxidizing and reducing agents [8].

Table 2.2: Physical Properties of Azoxystrobin Acid

PropertyValueReference Compound (Azoxystrobin)
Physical StateCrystalline solid [23]White to beige crystalline solid [21]
Melting PointNot specified114-119°C [8] [9]
DensityNot specified1.33-1.34 g/cm³ [8] [21]
Water SolubilityEnhanced vs. parent6 mg/L at 20°C [8] [11]

Chemical Properties

Functional Groups

Azoxystrobin acid contains several distinct functional groups that define its chemical behavior and reactivity profile [1] [13]. The primary functional groups include a carboxylic acid moiety (-COOH), a nitrile group (-C≡N), ether linkages (-O-), a pyrimidine ring system, and aromatic benzene rings [1] [6]. The compound belongs to the phenyl-beta-methoxyacrylates class, characterized by the presence of a methoxy group attached to an acrylate carbon framework [13].

The pyrimidine ring serves as the central structural element, providing coordination sites for the phenoxy substituents [1]. The cyanophenoxy group contributes to the electronic properties and potential reactivity of the molecule [1]. The methoxyacrylate functionality, particularly in its acid form, represents a key reactive site for various chemical transformations [4].

Reactivity Parameters

The reactivity of azoxystrobin acid is primarily governed by the presence of the carboxylic acid functionality and the electron-deficient pyrimidine ring system [32]. The carboxylic acid group exhibits typical acid behavior, including ionization in aqueous media and potential for esterification and amidation reactions [31]. The compound demonstrates stability under neutral and acidic conditions but shows increased reactivity under alkaline conditions [12].

Hydrolysis represents a significant degradation pathway for azoxystrobin compounds [12] [34]. Studies indicate that azoxystrobin exhibits stability to hydrolysis at pH 5 and 7, while at pH 9, a half-life of 12.1 days is observed [11] [34]. The formation of azoxystrobin acid occurs through hydrolysis of the parent methyl ester under alkaline conditions, with detection occurring 4-7 days onwards in aqueous systems [12].

Ionization Properties

The ionization characteristics of azoxystrobin acid are primarily determined by the carboxylic acid functional group [31]. Carboxylic acids typically exhibit pKa values in the range of 3-5, with exact values depending on structural features and environmental conditions [31] [33]. The presence of electron-withdrawing groups, including the aromatic systems and the pyrimidine ring, influences the acidity of the carboxyl group [33].

The ionization process involves the dissociation of the carboxylic acid proton, forming the corresponding carboxylate anion and hydronium ion [31]. This ionization is pH-dependent and significantly affects the compound's solubility and environmental behavior [12]. Under alkaline conditions, the ionized form predominates, enhancing water solubility and altering the compound's partitioning behavior [12].

Table 2.3: Chemical Properties Summary

Property CategoryKey Features
Functional GroupsCarboxylic acid, nitrile, ether linkages, pyrimidine ring [1] [6]
Chemical ClassPhenyl-beta-methoxyacrylates [13]
Hydrolysis StabilityStable at pH 5-7, half-life 12.1 days at pH 9 [11] [34]
Primary ReactivityAcid-base reactions, hydrolysis susceptibility [12] [31]

Spectroscopic Characteristics

Mass Spectrometry Profiles

Mass spectrometry analysis of azoxystrobin acid reveals characteristic fragmentation patterns that reflect its molecular structure [7] [27]. The compound exhibits a molecular ion peak at m/z 390.10845 for the [M+H]+ adduct and m/z 388.09389 for the [M-H]- adduct under electrospray ionization conditions [7]. Additional significant adduct ions include [M+Na]+ at m/z 412.09039 and [M+NH4]+ at m/z 407.13499 [7].

The fragmentation pattern under collision-induced dissociation conditions produces characteristic ions that correspond to the loss of specific molecular fragments [27]. Key fragmentation pathways include the loss of methoxy groups, carboxylic acid functionalities, and aromatic ring systems [25] [27]. The mass spectral data provides valuable structural information for compound identification and quantification in analytical applications [27].

LC-MS analysis demonstrates prominent ions at m/z 372.0981, 390.1086, 373.1009, and 391.1116, representing various protonation and fragmentation states of the molecule [1]. These mass spectral characteristics serve as diagnostic markers for azoxystrobin acid identification in complex matrices [27].

Collision Cross Section Values

Collision cross section measurements provide three-dimensional structural information for azoxystrobin acid in the gas phase [7] [24]. Predicted collision cross section values for various ionic forms have been determined using ion mobility spectrometry techniques [7]. The [M+H]+ adduct exhibits a predicted collision cross section of 192.5 Ų, while the [M+Na]+ adduct shows a value of 200.4 Ų [7].

The [M-H]- adduct demonstrates a collision cross section of 195.5 Ų, indicating structural compactness in the negative ion mode [7]. Additional collision cross section values include 197.9 Ų for [M+NH4]+, 194.5 Ų for [M+K]+, and 174.5 Ų for [M+H-H2O]+ [7]. These values reflect the influence of different adduct formations on the overall molecular conformation and size [24].

Experimental collision cross section data for related azoxystrobin compounds show values ranging from 194.59 to 199.0 Ų depending on ionization conditions and buffer gas composition [2]. The collision cross section measurements provide valuable information for compound identification and structural characterization in ion mobility-mass spectrometry applications [24].

Table 2.4: Collision Cross Section Values for Azoxystrobin Acid

Adduct Typem/zPredicted CCS (Ų)
[M+H]+390.10845192.5 [7]
[M+Na]+412.09039200.4 [7]
[M-H]-388.09389195.5 [7]
[M+NH4]+407.13499197.9 [7]
[M+K]+428.06433194.5 [7]

UV-Visible Absorption Patterns

Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of azoxystrobin acid [18]. The compound exhibits absorption bands that correspond to the aromatic chromophores and conjugated systems present in its molecular structure [18]. The presence of the pyrimidine ring, phenyl groups, and extended conjugation through the methoxyacrylate system contributes to the overall absorption profile [18].

Spectrophotometric analysis of azoxystrobin demonstrates absorption characteristics suitable for analytical determination [18]. The compound shows absorption maxima that can be utilized for quantitative analysis using Beer-Lambert law relationships [18]. The molar absorptivity values and absorption wavelengths provide important parameters for analytical method development [18].

Azoxystrobin hydrolysis represents the primary abiotic transformation pathway leading to azoxystrobin acid formation. The hydrolysis mechanism is highly dependent on environmental conditions, particularly pH and temperature [1] [2].

Under neutral and acidic conditions (pH 5 and 7), azoxystrobin demonstrates remarkable stability with no detectable hydrolysis occurring at both 25°C and 50°C after 31 days of incubation [1]. This stability is attributed to the electron-withdrawing cyanophenyl group that reduces the electrophilicity of the ester carbon, thereby hindering nucleophilic attack by water molecules [1].

At alkaline conditions (pH 9), azoxystrobin exhibits minimal hydrolysis at 25°C, but significant hydrolysis occurs at elevated temperatures [1]. At pH 9 and 50°C, the hydrolysis half-life is 290 hours (approximately 12.1 days), with azoxystrobin acid as the major degradation product [1] [2]. The alkaline-catalyzed hydrolysis follows a base-catalyzed mechanism where hydroxide ions attack the carbonyl carbon of the methyl ester group, leading to the formation of the corresponding carboxylic acid [1].

The hydrolysis reaction can be represented as:

Azoxystrobin (C₂₂H₁₇N₃O₅) + H₂O → Azoxystrobin acid (C₂₁H₁₅N₃O₅) + Methanol

Temperature significantly affects the hydrolysis rate, with elevated temperatures accelerating the reaction through increased molecular motion and collision frequency [2]. The formation of azoxystrobin acid was more rapid under alkaline (pH 9) conditions compared to neutral (pH 7) or acidic (pH 4) conditions [3].

Microbial Transformation Pathways

Microbial degradation represents the predominant biotic transformation mechanism for azoxystrobin in environmental systems. Multiple bacterial species have been identified as capable of transforming azoxystrobin through various enzymatic pathways [4] [5] [6].

Ochrobactrum anthropi strain SH14 demonstrates exceptional azoxystrobin degradation capability, achieving 86.3% degradation of 50 μg/mL azoxystrobin within five days [4] [5]. The strain follows Andrews kinetics with maximum specific degradation rate (qmax) of 0.6122 d⁻¹, half-saturation constant (Ks) of 6.8291 μg/mL⁻¹, and inhibition constant (Ki) of 188.4680 μg/mL⁻¹ [4]. This strain degrades azoxystrobin via a novel metabolic pathway with the formation of three main intermediate products: N-(4,6-dimethoxypyrimidin-2-yl)-acetamide, 2-amino-4-(4-chlorophenyl)-3-cyano-5,6-dimethyl-pyridine, and 3-quinolinecarboxylic acid,6,8-difluoro-4-hydroxy-ethyl ester [4].

Cupriavidus species and Rhodanobacter species have been isolated from contaminated soils and demonstrate the ability to degrade azoxystrobin when supplied as a sole carbon source [6]. Both isolates were capable of degrading related strobilurin compounds including trifloxystrobin, pyraclostrobin, and kresoxim-methyl [6]. However, radiometric analysis showed that full mineralization of azoxystrobin to ¹⁴CO₂ was negligible for both isolates [6].

Additional bacterial strains with azoxystrobin degradation capability include Bacillus subtilis strain MK101, Pseudomonas kermanshahensis strain MK113, and Rhodococcus fascians strain MK144 [7] [8]. Genome analysis revealed that these strains encode several genes predicted to be involved in pesticide degradation, including benC, pcaG, and pcaH [7].

The primary microbial transformation mechanism involves esterase-mediated hydrolysis of the carboxylic ester bond [4] [9] [10]. Microbial degradation of azoxystrobin is associated with the hydrolysis of the carboxylic ester bond in the parent compound, suggesting the central role of esterase enzymes [9]. The esterase StrH has been identified as capable of hydrolyzing strobilurin fungicides, including azoxystrobin, with specific kinetic parameters for azoxystrobin showing Km of 30.26 ± 4.85 μM and kcat of 0.73 ± 0.06 s⁻¹ [11].

Photodegradation Processes

Photodegradation represents a significant transformation pathway for azoxystrobin in surface waters and on plant surfaces. The photochemical behavior of azoxystrobin involves multiple parallel reaction pathways [12] [13].

Direct photolysis occurs when azoxystrobin absorbs photons in the UV-visible spectrum. The calculated polychromatic quantum efficiencies at different pH values demonstrate the pH-dependent nature of photodegradation: φ = 5.42 × 10⁻³ at pH 4.5, φ = 3.47 × 10⁻³ at pH 7, and φ = 3.06 × 10⁻³ at pH 9 [12]. The relatively narrow range of quantum efficiency values indicates the stability of azoxystrobin with respect to photodegradation across the studied pH range [12].

The phototransformation of azoxystrobin proceeds via multiple parallel reaction pathways including: (1) photo-isomerization from E to Z configuration, (2) photo-hydrolysis of the methyl ester and nitrile group, (3) cleavage of the acrylate double bond, (4) photohydrolytic ether cleavage between aromatic rings, and (5) oxidative cleavage of the acrylate double bond [12] [13].

In organic solvents mimicking leaf wax environments, azoxystrobin demonstrates enhanced photochemical reactivity [14] [15]. The quantum yield for E→Z photoisomerization is 0.75 ± 0.08 in n-heptane, which is 30-fold higher than in aqueous solution [14]. Photodegradation also occurs with a quantum yield of 0.073 ± 0.008, with photoproducts arising from bond cleavage between rings and demethylation of the ether group [14].

Field studies demonstrate accelerated dissipation under sunlight conditions with a half-life of 3.4 days compared to 7.6 days under dark conditions, highlighting the substantial impact of photodegradation [16]. The enhanced dissipation rate under sunlight (0.2018/day) compared to darkness (0.0912/day) emphasizes the importance of photochemical processes in azoxystrobin environmental fate [16].

Structural Comparison with Parent Compound

Azoxystrobin acid maintains the core structural framework of the parent compound azoxystrobin while exhibiting critical differences that significantly alter its environmental behavior and biological activity [17] [18].

The molecular formula of azoxystrobin is C₂₂H₁₇N₃O₅ with a molecular weight of 403.39 g/mol, while azoxystrobin acid has the formula C₂₁H₁₅N₃O₅ with a molecular weight of 389.37 g/mol [19] [17] [18]. The structural difference involves the replacement of the methyl ester group (-COOCH₃) in azoxystrobin with a carboxylic acid group (-COOH) in azoxystrobin acid, resulting in the loss of one carbon atom and two hydrogen atoms [17] [18].

Both compounds retain the characteristic cyanophenoxy and pyrimidinyl moieties that define the strobilurin class of fungicides [17]. The IUPAC name for azoxystrobin is methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate, while azoxystrobin acid is designated as (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid [19] [18].

The carboxylic acid group in azoxystrobin acid increases its polarity and water solubility compared to azoxystrobin, while reducing its lipophilicity [17]. This structural change significantly affects the environmental fate and transport properties of the compound. The increased polarity enhances mobility in aquatic systems and reduces bioaccumulation potential compared to the parent compound [17].

The E-configuration of the double bond is maintained in both compounds, preserving the geometric isomerism that is critical for biological activity [19] [18]. However, the conversion from ester to carboxylic acid fundamentally alters the compound's interaction with biological membranes and transport systems [17].

The retention of the methoxy group on the acrylate moiety ensures that both compounds maintain the β-methoxyacrylate toxophore characteristic of strobilurin fungicides [20] [21]. This structural feature is essential for the mechanism of action involving inhibition of mitochondrial respiration through cytochrome bc₁ complex binding [20].

XLogP3

3.4

Wikipedia

Azoxystrobin acid

Use Classification

Pesticides -> Fungicides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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